利他林酸

描述

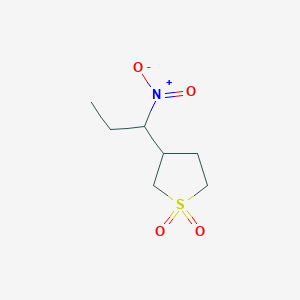

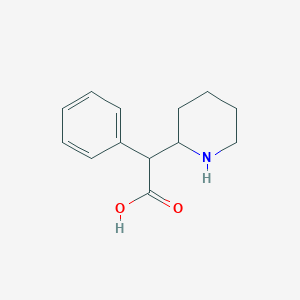

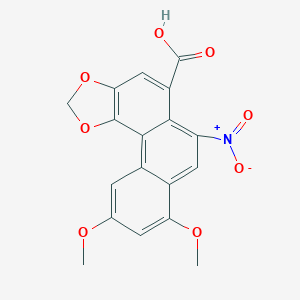

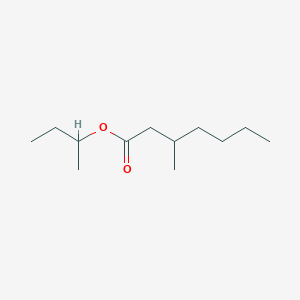

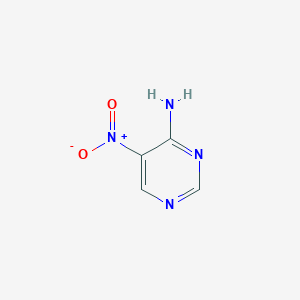

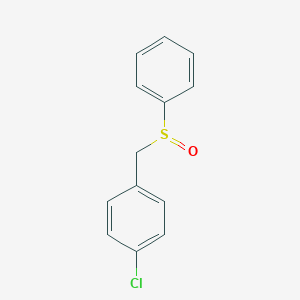

Ritalinic acid is an inactive, major metabolite of methylphenidate, a schedule II drug in the United States commonly used as a psychostimulant for the treatment of attention-deficit hyperactivity disorder, also known as ADHD. Ritalinic acid is reported to reach plasma concentrations of 1-2 orders of magnitude greater than that of the parent drug and has been monitored in urine to ensure compliance with treatment programs. This product is intended for forensic and biological research purposes.

Ritalinic acid, also known as ritalinate, belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. Ritalinic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Ritalinic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, ritalinic acid is primarily located in the cytoplasm.

Ritalinic acid is a monocarboxylic acid that is phenylacetic acid substituted by a piperidin-2-yl group at position 2. It is a metabolite of the drug methylphenidate. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a monocarboxylic acid and a member of piperidines.

科学研究应用

合成中间体

利他林酸被用作合成哌甲酯及其类似物(如乙基哌甲酯和异丙基哌甲酯)的中间体 .

药代动力学研究

利他林酸是哌甲酯(一种精神兴奋剂)的主要代谢物。已经研究了哌甲酯及其代谢物利他林酸在口腔液和血浆中的排泄情况。 这项研究有助于了解口腔液与血浆的药物比率以及药物给药后口腔液pH值的变化 .

药物监测和毒理学

哌甲酯(包括利他林酸)的代谢组学对于治疗药物监测很重要。 了解代谢组学可以洞悉个人对哌甲酯药效动力学和毒理学影响的贡献 .

尿液药物检测

利他林酸是哌甲酯的主要血液代谢物,适用于LC/MS或GC/MS应用,用于尿液药物检测 .

临床毒理学

据报道,利他林酸形成及其代谢组学的小途径有助于哌甲酯的毒理学特征 .

法医分析

安全和危害

Ritalinic acid is classified as an eye irritant (Category 2A), and it can cause serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . It is also advised to avoid ingestion and inhalation .

未来方向

作用机制

Target of Action

Ritalinic acid is a major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . The primary targets of these drugs are the dopamine and norepinephrine transporters in the brain . These transporters play a crucial role in regulating the concentration of dopamine and norepinephrine in the synaptic cleft, thereby modulating neurotransmission .

Mode of Action

Methylphenidate, from which ritalinic acid is derived, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . By blocking the reuptake of these neurotransmitters, it increases their presence in the extraneuronal space and prolongs their action . Ritalinic acid itself is considered to have little to no pharmacologic activity .

Biochemical Pathways

Methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, yielding ritalinic acid . This hydrolysis is catalyzed by carboxylesterase 1 (CES1A1), an enzyme highly expressed in the liver, intestine, placenta, and brain .

Pharmacokinetics

After oral administration of methylphenidate, it is rapidly and extensively metabolized by carboxylesterase CES1A1 to ritalinic acid . The bioavailability of methylphenidate taken orally ranges from 11% to 52% . Most of the dose is excreted in the urine as ritalinic acid (60% to 86%) .

Result of Action

, the parent compound methylphenidate has significant effects. It reduces symptoms of attention-deficit hyperactivity disorder (ADHD), such as distractibility, short attention span, hyperactivity, emotional lability, and impulsivity . It also enhances cognitive function, including sustained attention and working memory .

Action Environment

The action of ritalinic acid, as a metabolite of methylphenidate, can be influenced by various environmental factors. For instance, the presence of ethanol can lead to the formation of ethylphenidate, which is also pharmacologically active . Additionally, the activity of the metabolizing enzyme CES1A1 can be affected by factors such as genetic polymorphisms, potentially influencing the rate of ritalinic acid formation .

生化分析

Biochemical Properties

Ritalinic acid is formed through the action of carboxylesterase 1 (CES1A1), an enzyme highly expressed in the liver, intestine, placenta, and brain . The hydrolysis of methylphenidate to form Ritalinic acid is catalyzed by CES1A1 .

Cellular Effects

Ritalinic acid is considered an inactive metabolite, meaning it does not have significant pharmacological activity . Its formation is a crucial step in the metabolism and elimination of methylphenidate and its analogs from the body .

Molecular Mechanism

The molecular mechanism of Ritalinic acid primarily involves its formation from methylphenidate. Methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, a reaction catalyzed by the enzyme carboxylesterase 1 (CES1A1), to yield Ritalinic acid .

Temporal Effects in Laboratory Settings

Ritalinic acid concentrations in oral fluid were found to peak at 0.5 h after administration of a fast-release formulation of methylphenidate .

Dosage Effects in Animal Models

It is known that the formation of Ritalinic acid is a key step in the metabolism and elimination of these drugs .

Metabolic Pathways

Ritalinic acid is part of the metabolic pathway of methylphenidate and its analogs. Methylphenidate is metabolized in the liver, with Ritalinic acid being the primary metabolite . This process involves the enzyme carboxylesterase 1 (CES1A1) .

Transport and Distribution

It is known that methylphenidate, from which Ritalinic acid is derived, is extensively distributed in the body .

Subcellular Localization

Given that it is a metabolite formed in the liver, it is likely to be found in hepatic cells

属性

IUPAC Name |

2-phenyl-2-piperidin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGSNVSERUZOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864888 | |

| Record name | Ritalinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19395-41-6 | |

| Record name | 2-Piperidineacetic acid, α-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ritalinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ritalinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-phenylpiperidine-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ritalinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)

![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)

![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)